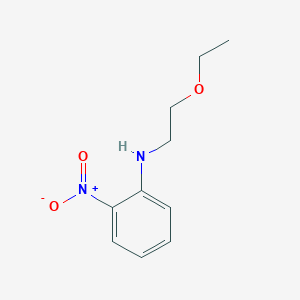

N-(2-Ethoxyethyl)-2-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

95893-88-2 |

|---|---|

Molecular Formula |

C10H14N2O3 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-2-nitroaniline |

InChI |

InChI=1S/C10H14N2O3/c1-2-15-8-7-11-9-5-3-4-6-10(9)12(13)14/h3-6,11H,2,7-8H2,1H3 |

InChI Key |

GXVMJWFIOFNZLW-UHFFFAOYSA-N |

SMILES |

CCOCCNC1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CCOCCNC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Ethoxyethyl)-2-nitroaniline (CAS 95893-88-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Ethoxyethyl)-2-nitroaniline is an aromatic organic compound featuring a 2-nitroaniline core substituted with an ethoxyethyl group on the amine. While specific research on this compound is limited, its structural motifs—a nitro-aromatic system and a secondary amine—make it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The nitro group can serve as a precursor to an amino group, enabling the construction of various heterocyclic systems, while the ethoxyethyl chain can influence solubility and pharmacokinetic properties. This guide provides a comprehensive overview of its known and predicted properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₄N₂O₃ | Calculated |

| Molecular Weight | 210.23 g/mol | Calculated |

| Melting Point | 70 - 73 °C[1] | Experimental |

| Boiling Point | 284 °C[1] | Experimental |

| Appearance | Orange solid (predicted) | Based on 2-nitroaniline analogs |

| Solubility | Insoluble in water (predicted). Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone (predicted). | General solubility of similar organic compounds |

| logP (Octanol/Water Partition Coefficient) | 1.85[1] | Experimental |

Synthesis

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the reaction of a halo-nitroaromatic compound with an amine. In this case, 2-chloronitrobenzene is reacted with 2-ethoxyethanamine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the N-alkylation of nitroanilines.

Materials:

-

2-Chloronitrobenzene (1.0 eq)

-

2-Ethoxyethanamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronitrobenzene (1.0 eq), 2-ethoxyethanamine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a suitable volume of dimethylformamide (DMF) to dissolve the reactants.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Ar-H (ortho to NO₂) |

| ~7.4 | t | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~6.7 | t | 1H | Ar-H |

| ~3.7 | t | 2H | -NH-CH₂ -CH₂-O- |

| ~3.6 | q | 2H | -O-CH₂ -CH₃ |

| ~3.5 | t | 2H | -CH₂-O-CH₂- |

| ~1.2 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~146 | Ar-C (C-NH) |

| ~136 | Ar-C (C-NO₂) |

| ~133 | Ar-CH |

| ~126 | Ar-CH |

| ~115 | Ar-CH |

| ~114 | Ar-CH |

| ~69 | -O-C H₂-CH₃ |

| ~66 | -NH-CH₂-C H₂-O- |

| ~43 | -NH-C H₂-CH₂-O- |

| ~15 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1620 | N-H bend |

| ~1580, 1470 | Aromatic C=C stretch |

| ~1520 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| ~1250 | C-N stretch |

| ~1120 | C-O-C stretch |

Mass Spectrometry (Predicted)

| m/z | Assignment |

| 210 | [M]⁺ (Molecular ion) |

| 193 | [M - OH]⁺ |

| 180 | [M - CH₂O]⁺ |

| 164 | [M - NO₂]⁺ |

| 136 | [M - C₂H₅O-CH₂CH₂]⁺ |

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three main functional groups: the nitro group, the secondary amine, and the aromatic ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as H₂/Pd-C, Sn/HCl, or Na₂S₂O₄. This transformation is fundamental in the synthesis of ortho-phenylenediamines, which are key precursors to a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines.

-

Reactions of the Secondary Amine: The secondary amine can undergo N-alkylation, N-acylation, and other standard amine reactions. The lone pair on the nitrogen is delocalized into the aromatic ring, making it less basic and nucleophilic than an aliphatic amine.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. The overall effect on electrophilic aromatic substitution will be a complex interplay of these competing influences.

Application in the Synthesis of Benzimidazole Derivatives

A significant potential application of this compound is in the synthesis of substituted benzimidazoles. Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis would involve the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative.

Caption: Proposed pathway for the synthesis of benzimidazoles.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause damage to organs through prolonged or repeated exposure.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion

This compound, while not extensively studied, represents a promising building block for organic synthesis. Its combination of a reactive nitro group and a modifiable secondary amine side chain offers a versatile platform for the creation of more complex molecules, particularly heterocyclic systems of medicinal interest. The proposed synthetic route and predicted properties in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their work. Further experimental validation of its properties and reactivity is warranted to fully unlock its synthetic utility.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Ethoxyethyl)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Ethoxyethyl)-2-nitroaniline, with the CAS Number 95893-88-2, is an aromatic amine derivative.[1][2][3][4] As a substituted nitroaniline, its physicochemical properties are of interest in various chemical synthesis applications, potentially serving as an intermediate in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. Understanding these properties is crucial for predicting its behavior in chemical reactions, designing purification processes, and assessing its potential biological and environmental interactions. This guide provides a summary of the available physicochemical data for this compound and outlines standard experimental protocols for their determination.

Physicochemical Data Summary

Quantitative data for this compound is limited, with most available information being predicted values. The following table summarizes the known and predicted physicochemical properties.

| Property | Value | Data Type | Source |

| Molecular Formula | C10H14N2O3 | --- | [1] |

| Molecular Weight | 210.23 g/mol | --- | [1] |

| Boiling Point | 144-144.5 °C at 1 Torr | Experimental | [1] |

| Density | 1.190 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 0.25 ± 0.50 | Predicted | [1][3] |

| Melting Point | Not available | --- | |

| Solubility | Not available | --- | |

| LogP | Not available | --- |

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.[5][6][7][8]

Method: Capillary Method using a Melting Point Apparatus or Thiele Tube [5][6]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[7][9]

-

Apparatus Setup:

-

Melting Point Apparatus: The capillary tube is placed in the heating block of the apparatus, adjacent to a thermometer.[5]

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, and the assembly is immersed in a high-boiling point oil (e.g., paraffin or silicone oil) in a Thiele tube.[6]

-

-

Heating: The sample is heated slowly, at a rate of 1-2°C per minute, especially near the expected melting point.[6]

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[5] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11][12]

Method: Micro Boiling Point Determination using a Thiele Tube

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[13]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in an oil bath within a Thiele tube or a similar heating apparatus.[12][13][14]

-

Heating: The apparatus is heated gently.[10] As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Observation: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[12]

Solubility Determination

The solubility of amines is influenced by their molecular weight and the potential for hydrogen bonding.[15] Low molecular weight amines are generally soluble in water, while larger molecules are more soluble in organic solvents.[15]

Method: Qualitative Solubility Test

-

Water Solubility: Add a small amount of the compound (approx. 10-20 mg) to 1 mL of deionized water in a test tube. Agitate the mixture and observe if the compound dissolves.

-

Organic Solvent Solubility: Repeat the process with various organic solvents such as ethanol, diethyl ether, and dichloromethane.[15]

-

Acid Solubility: For water-insoluble amines, add a small amount of the compound to 1 mL of 5% hydrochloric acid.[15] Dissolution indicates the formation of a water-soluble ammonium salt, which is characteristic of basic amines.[15]

pKa Determination

The pKa is a measure of the basicity of the amine. For aromatic amines, this can be determined using potentiometric titration or spectrophotometry.

Method: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of the amine is dissolved in a suitable solvent, often a mixed solvent system like ethanol-water for compounds with low water solubility.[16][17]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its behavior in biological and environmental systems.[18]

Method: Shake-Flask Method [19]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[20]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.[19]

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[19][20]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[18]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of an organic compound like this compound.

References

- 1. (2-ETHOXY-ETHYL)-(2-NITRO-PHENYL)-AMINE CAS#: 95893-88-2 [m.chemicalbook.com]

- 2. CAS No.95893-88-2 | this compound | chem960.com [m.chem960.com]

- 3. (2-ETHOXY-ETHYL)-(2-NITRO-PHENYL)-AMINE | 95893-88-2 [chemicalbook.com]

- 4. N-(2-乙氧基乙基)-2-硝基苯胺 | this compound | 95893-88-2 - 乐研试剂 [leyan.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. moorparkcollege.edu [moorparkcollege.edu]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. researchgate.net [researchgate.net]

- 18. acdlabs.com [acdlabs.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. agilent.com [agilent.com]

An In-Depth Technical Guide to N-(2-Ethoxyethyl)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-(2-Ethoxyethyl)-2-nitroaniline, a compound of interest in synthetic chemistry and potentially in drug discovery as a building block for more complex molecules.

Core Molecular Data

This compound is an aromatic compound characterized by a nitro group ortho to an amino substituent on a benzene ring, with an ethoxyethyl group attached to the amine.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its identification, handling, and use in experimental settings.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 95893-88-2 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Boiling Point | 144-144.5 °C (at 1 Torr) | [1] |

| Predicted Density | 1.190 ± 0.06 g/cm³ | [1] |

Synthesis of this compound

The primary route for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method is widely used for the preparation of N-substituted nitroanilines.[2][3]

Logical Synthesis Pathway

The synthesis logically proceeds by reacting a halogenated nitrobenzene with the appropriate amine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the substitution of the halide by the amine.

Caption: Logical diagram of the SNAr synthesis route.

Experimental Protocol: A Representative Synthesis

Materials:

-

2-Chloronitrobenzene

-

2-Ethoxyethylamine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base

-

An appropriate solvent (e.g., acetonitrile or DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronitrobenzene (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add 2-ethoxyethylamine (1.1 equivalents) to the solution, followed by the addition of DBU (1.2 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound follows standard organic chemistry laboratory practices.

Caption: A typical workflow for synthesis and characterization.

Applications and Future Directions

N-substituted 2-nitroanilines are valuable intermediates in organic synthesis.[4] They are precursors to a variety of heterocyclic compounds, such as benzimidazoles, which are key structural motifs in many pharmaceutical agents.[4] The reduction of the nitro group in this compound would yield the corresponding diamine, N1-(2-ethoxyethyl)benzene-1,2-diamine, a precursor for further elaboration.[5]

Given the limited publicly available data on the biological activity of this compound, a key area for future research would be its screening in various biological assays to explore its potential as a lead compound or a scaffold in drug discovery programs.

References

Solubility Profile of N-(2-Ethoxyethyl)-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-(2-Ethoxyethyl)-2-nitroaniline in organic solvents. Due to a lack of specific experimental data in publicly available literature for this particular compound, this document provides a qualitative solubility assessment based on the general principles of chemical structure and polarity, drawing comparisons with structurally related molecules. Furthermore, a detailed, standardized experimental protocol for determining the solubility of a solid organic compound is presented, along with a visual workflow to guide researchers in obtaining such data.

Introduction to this compound

This compound is an organic compound featuring a nitroaniline core functionalized with an ethoxyethyl group. The presence of a polar nitro group and an amine group, combined with a moderately nonpolar ethoxyethyl side chain, suggests a nuanced solubility profile. Understanding its solubility is crucial for applications in chemical synthesis, purification, formulation, and various research and development activities.

Qualitative Solubility Assessment

In the absence of specific quantitative data, the solubility of this compound can be predicted based on the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The nitro and amine groups are capable of hydrogen bonding. Therefore, this compound is expected to exhibit moderate to good solubility in polar protic solvents. For comparison, 2-nitroaniline is known to be soluble in ethanol.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): The polarity of the molecule, arising from the nitro and amine functionalities, suggests good solubility in polar aprotic solvents which can engage in dipole-dipole interactions. 2-nitroaniline is reportedly very soluble in acetone.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar functional groups will likely limit the solubility in nonpolar solvents. However, the ethoxyethyl group and the benzene ring introduce some nonpolar character, which might allow for minimal solubility. 2-nitroaniline is soluble in benzene, a nonpolar aromatic solvent.[1]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds. It is anticipated that this compound would be soluble in chlorinated solvents. 2-nitroaniline is very soluble in chloroform.[1]

Quantitative Solubility Data

As of the date of this document, a comprehensive search of scientific databases and literature has not yielded specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with their own experimental data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC | ||

| e.g., Toluene | e.g., 25 | e.g., UV-Vis | ||

| e.g., Dichloromethane | e.g., 25 | e.g., NMR |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or gravimetric analysis setup)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

-

-

Spectroscopic/Chromatographic Method (e.g., HPLC, UV-Vis):

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using the chosen analytical method to determine the concentration of this compound.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the solute and the volume of the solvent used or the concentration determined from the analytical method.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

Technical Guide on the Physicochemical Properties of N-(2-Ethoxyethyl)-2-nitroaniline and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

This technical guide addresses the melting and boiling points of N-(2-Ethoxyethyl)-2-nitroaniline. Due to the limited availability of experimental data for this specific compound in public literature, this document provides data on structurally analogous compounds to offer a comparative context. Furthermore, it outlines detailed experimental protocols for the determination of these fundamental physicochemical properties.

Physicochemical Data for this compound

Physicochemical Data of Structurally Related Compounds

To estimate the potential range for the melting and boiling points of this compound, it is useful to examine the properties of structurally similar molecules. The table below summarizes the available data for the parent compound, 2-nitroaniline, and several N-substituted or ethoxy-substituted derivatives.

| Compound Name | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 2-Nitroaniline | 88-74-4 | 71.5 - 74 | 284 | |

| N-Methyl-2-nitroaniline | 612-28-2 | 35 - 38 | - | |

| N-Ethyl-2-nitroaniline | 10112-15-9 | - | 168 (at 20 mmHg) | |

| 4-Ethoxy-2-nitroaniline | 616-86-4 | 111 - 113 | - |

Data compiled from multiple sources.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the melting and boiling points of organic compounds.

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[1][2] The capillary tube method is the most common technique for this determination.[3][4]

Methodology: Digital Melting Point Apparatus

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount of the sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

-

Approximate Determination: If the expected melting point is unknown, perform a rapid heating run to find an approximate value.[2]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[1]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point range is T1-T2.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] For small sample volumes, the Thiele tube method is a common and effective procedure.[8]

Methodology: Thiele Tube Method

-

Sample Preparation: Fill a small test tube (e.g., a fusion tube) to a depth of about 2-3 cm with the liquid sample.

-

Capillary Inversion: Take a capillary tube sealed at one end and place it into the liquid with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point oil (like mineral oil or silicone oil), ensuring the rubber band is above the oil level. Heat the side arm of the Thiele tube gently with a microburner.[6][8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the air inside expands and is replaced by the sample's vapor. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[9] Record the barometric pressure, as boiling point is pressure-dependent.[7]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. westlab.com [westlab.com]

- 4. store.astm.org [store.astm.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for the compound N-(2-Ethoxyethyl)-2-nitroaniline. It includes detailed experimental protocols for the synthesis and characterization of this and similar aniline derivatives, presented in a format tailored for professionals in research and drug development.

Introduction

This compound is an aromatic amine derivative with potential applications in chemical synthesis and pharmaceutical development. Accurate characterization of its molecular structure is crucial for its application and further research. This guide focuses on two primary analytical techniques for structural elucidation: FT-IR spectroscopy, which provides information about the functional groups present, and mass spectrometry, which determines the molecular weight and fragmentation pattern.

Spectroscopic Data

While direct experimental spectra for this compound are not widely published, the following tables summarize the expected key spectral data based on the analysis of closely related compounds, such as 2-nitroaniline and other N-substituted nitroanilines.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The data is presented in Table 1.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3350 - 3400 | Medium | N-H Stretch | Secondary Amine |

| 2850 - 2980 | Medium-Strong | C-H Stretch | Aliphatic (Ethoxy group) |

| 1600 - 1640 | Strong | N-H Bend | Secondary Amine |

| 1500 - 1530 | Strong | Asymmetric NO₂ Stretch | Nitro Group |

| 1330 - 1370 | Strong | Symmetric NO₂ Stretch | Nitro Group |

| 1250 - 1350 | Strong | C-N Stretch | Aromatic Amine |

| 1050 - 1150 | Strong | C-O-C Stretch | Ether |

| 700 - 800 | Strong | C-H Bend (out-of-plane) | Aromatic Ring (ortho-disubstituted) |

Predicted Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound would likely result in a molecular ion peak and several characteristic fragment ions. The predicted data is outlined in Table 2. The molecular weight of this compound is 196.21 g/mol .

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Predicted Fragment Ion | Description |

| 196 | [M]⁺ | Molecular Ion |

| 150 | [M - NO₂]⁺ | Loss of a nitro group |

| 136 | [M - C₂H₅O - H]⁺ | Loss of an ethoxy group and a hydrogen atom |

| 121 | [M - C₂H₅OCH₂CH₂]⁺ | Cleavage of the N-alkyl bond |

| 92 | [C₆H₆N]⁺ | Fragment of the aniline ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A general method for the synthesis of N-alkoxyalkyl-nitroanilines involves the nucleophilic substitution of a halogen on the nitroaromatic ring with the corresponding amino alcohol, followed by etherification, or directly by reacting the nitroaniline with a haloalkoxyalkane.

Materials:

-

2-Nitroaniline

-

2-Bromoethoxyethane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-nitroaniline (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoethoxyethane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a silica gel stationary phase and a hexane-ethyl acetate mobile phase.

FT-IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared Spectrometer

Procedure:

-

Ensure the sample is dry and free of solvent.

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the characteristic absorption peaks.

Mass Spectrometry

Instrumentation:

-

Mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Dissolve a small amount of the purified sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum in EI mode, typically at an ionization energy of 70 eV.

-

Analyze the resulting spectrum to identify the molecular ion peak and the fragmentation pattern.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of a novel aniline derivative, a process central to drug discovery and materials science.

Caption: Synthesis and Characterization Workflow.

Caption: Spectroscopic Data Analysis Flowchart.

N-(2-Ethoxyethyl)-2-nitroaniline safety data sheet (SDS) and handling

An In-depth Technical Guide to the Safe Handling of N-(2-Ethoxyethyl)-2-nitroaniline and Related Nitroaniline Compounds

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of nitroaniline compounds, with a specific focus on this compound by chemical analogy. The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Chemical and Physical Properties

The properties of this compound can be inferred from related compounds. The introduction of the ethoxyethyl group will influence properties like melting point, boiling point, and solubility compared to the parent 2-nitroaniline.

| Property | 2-Nitroaniline | N-Ethyl-2-nitroaniline | N-(2-Hydroxyethyl)aniline | 4-Ethoxy-2-nitroaniline |

| Molecular Formula | C6H6N2O2[1] | C8H10N2O2[2] | Not Applicable | C8H10N2O3 |

| Molecular Weight | 138.12 g/mol [1] | 166.18 g/mol [2] | Not Applicable | 182.18 g/mol |

| Appearance | Amber to orange solid[3] | Not Specified | Viscous colorless to yellow liquid[4] | Not Specified |

| Melting Point | 70 - 74 °C[3] | Not Specified | 36-38 °C[5] | 111-113 °C |

| Boiling Point | 284 °C[1][3] | Not Specified | 268 °C[5] | Not Specified |

| Flash Point | 168 °C[1][3] | Not Specified | Not Specified | Not Applicable |

| Water Solubility | 1.17 g/L at 20 °C[6] | Not Specified | Does not mix well with water[4] | Not Specified |

| Log Pow | 1.85[6][7] | 2.5[2] | Not Specified | Not Specified |

Hazard Identification and Classification

Based on analogous compounds, this compound is expected to be hazardous. The primary hazards associated with similar nitroanilines are:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][7]

-

Organ Toxicity: May cause damage to organs (specifically the blood, leading to methemoglobinemia) through prolonged or repeated exposure.[3][7]

-

Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

-

Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[7]

GHS Hazard Pictograms (Anticipated):

-

Skull and Crossbones (Acute Toxicity)

-

Health Hazard (Specific Target Organ Toxicity)

-

Exclamation Mark (Skin/Eye/Respiratory Irritant)

Signal Word: Danger[3]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict experimental protocols is mandatory when handling nitroaniline compounds.

Methodology for Safe Handling:

-

Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[8]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[3]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH/MSHA-approved respirator.[4]

-

-

General Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[3]

Emergency Procedures

Detailed protocols for accidental exposure are critical.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or physician immediately.[3][8] If breathing has stopped, provide artificial respiration.[9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[8] Get immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water. Call a physician or poison control center immediately.[3] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can release toxic gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Storage and Disposal

Proper storage and waste management are essential to prevent accidents and environmental contamination.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8] Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Avoid release to the environment.[3]

Visualized Workflows and Relationships

The following diagrams illustrate the key logical relationships for handling and emergency response.

Caption: Workflow for Safe Handling of Nitroanilines.

Caption: Emergency First Aid Protocol for Exposure.

References

- 1. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Ethyl-2-nitroaniline | C8H10N2O2 | CID 82354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. N-Ethyl-N-hydroxyethylaniline | 92-50-2 [chemicalbook.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. bg.cpachem.com [bg.cpachem.com]

A Toxicological Review of N-(2-Ethoxyethyl)-2-nitroaniline and its Parent Compound, 2-Nitroaniline

Disclaimer: No direct toxicological data for N-(2-Ethoxyethyl)-2-nitroaniline was found in the public domain. This document provides a comprehensive review of the toxicological data available for the structurally related parent compound, 2-nitroaniline. This information is intended to serve as a preliminary guide for researchers, scientists, and drug development professionals in assessing the potential toxicological profile of this compound. The ethoxyethyl group on the amine may alter the absorption, distribution, metabolism, and excretion (ADME) properties and toxicological profile compared to 2-nitroaniline. Therefore, the data presented here should be interpreted with caution and used as a starting point for further investigation.

Executive Summary

This technical guide provides a detailed overview of the toxicological data for 2-nitroaniline, a close structural analog of this compound. The document summarizes key toxicological endpoints, including acute toxicity, repeated dose toxicity, genotoxicity, and reproductive/developmental toxicity. Experimental protocols for pivotal studies are detailed to provide context for the presented data. Additionally, a proposed metabolic pathway for 2-nitroaniline is visualized. Due to the absence of specific data for this compound, this guide relies on the comprehensive information available for its parent compound to infer potential hazards.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for 2-nitroaniline.

Table 1: Acute Toxicity of 2-Nitroaniline

| Species | Route of Administration | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 1838 mg/kg bw | [1] |

| Rabbit | Dermal | LD50 | >20,000 mg/kg | [2] |

| Guinea pig | Dermal | LD50 | >500 mg/kg | [3] |

Table 2: Repeated Dose Toxicity of 2-Nitroaniline

| Species | Route of Administration | Duration | NOAEL | Key Effects Observed | Reference |

| Rat | Oral | 9 weeks | 50 mg/kg bw/day | Clinical signs, weight loss. No significant methemoglobinemia. | [1] |

| Rat | Inhalation (vapour) | 28 days | 10 mg/m³ | Slight methemoglobinemia and haematological effects at 90 mg/m³. | [1] |

Table 3: Reproductive and Developmental Toxicity of 2-Nitroaniline

| Species | Study Type | NOAEL (Maternal) | NOAEL (Developmental) | Key Effects Observed | Reference |

| Rat | OECD TG 422 | 50 mg/kg bw/day | 150 mg/kg bw/day | Pup lethality at 450 mg/kg bw/day, associated with maternal body weight decrease. No teratogenic or fertility effects. | [1] |

Table 4: Genotoxicity of 2-Nitroaniline

| Test System | Assay | Metabolic Activation | Result | Reference |

| S. typhimurium TA98, TA1538 | Ames Test | With Hamster S9 mix or Flavin Mononucleotide | Weakly Mutagenic | [1] |

| S. typhimurium TA98, TA100 | Ames Test | With and without S9 | Negative | [4] |

| E. coli | DNA Interaction | - | Negative | [1] |

| In vitro | UDS Test | - | Negative | [1] |

| In vivo | Micronucleus (i.p.) | - | Negative | [1] |

| In vivo | Alkaline Elution | - | Negative | [1] |

Experimental Protocols

Detailed methodologies for key toxicological studies on 2-nitroaniline are outlined below.

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (based on OECD TG 422)

A study on the related compound 4-methoxy-2-nitroaniline followed a protocol similar to what would be used for 2-nitroaniline.[5][6]

-

Test Species: Crl:CD(SD) rats.

-

Administration: Gavage administration of the test substance.

-

Dosage Groups: Typically includes a control group (vehicle only) and at least three dose levels. For a related compound, doses were 0, 12.5, 75, and 450 mg/kg/day.[5]

-

Duration: Administration to males for 42-54 days (pre-mating and mating periods) and to females through pre-mating, mating, pregnancy, and lactation.[5]

-

Parameters Monitored (Repeated Dose Toxicity):

-

Clinical observations

-

Body weight and food consumption

-

Hematology and clinical chemistry

-

Organ weights

-

Gross and microscopic pathology

-

-

Parameters Monitored (Reproductive/Developmental Toxicity):

-

Mating performance and fertility

-

Gestation length

-

Parturition and maternal behavior

-

Litter size, viability, and pup weights

-

External examination of pups

-

Bacterial Reverse Mutation Test (Ames Test)

-

Test Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used.[4]

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates.[4]

-

Procedure:

-

The test substance, bacterial culture, and S9 mix (if applicable) are combined in molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies (mutants) is counted.

-

-

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Signaling and Metabolic Pathways

While specific signaling pathways for the toxicity of 2-nitroaniline are not well-defined in the provided search results, a primary metabolic pathway has been identified.

Metabolism of 2-Nitroaniline

In vitro studies with rabbit liver microsomes indicate that 2-nitroaniline is metabolized to 4-amino-3-nitrophenol.[1] This metabolic step is a key detoxification pathway. The following diagram illustrates this biotransformation.

Caption: Proposed metabolic pathways for this compound.

The following diagram illustrates a logical workflow for assessing the genotoxicity of a compound like 2-nitroaniline.

Caption: A typical workflow for evaluating the genotoxicity of a chemical.

Conclusion

The available data on 2-nitroaniline suggest moderate acute oral toxicity and low acute dermal toxicity. Repeated oral and inhalation exposure in rats indicates that high doses can lead to clinical signs of toxicity, weight loss, and slight hematological effects.[1] 2-Nitroaniline is generally not considered mutagenic in a standard battery of tests, although some evidence of weak mutagenicity exists under specific conditions.[1][4] It does not appear to cause teratogenic or fertility effects, but developmental toxicity in the form of pup lethality was observed at maternally toxic doses.[1]

For this compound, it is plausible that the addition of the ethoxyethyl group could alter its toxicological properties. The lipophilicity and molecular weight are increased, which may affect its absorption and distribution. The ethoxyethyl group may also provide an additional site for metabolism, potentially leading to different metabolites and a different toxicity profile. Therefore, direct toxicological testing of this compound is necessary to establish its safety profile. The information on 2-nitroaniline should be used as a preliminary guide for hazard identification and to inform the design of future toxicological studies.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined repeated dose and reproductive/developmental toxicity screening test of 4-methoxy-2-nitroaniline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-(2-Ethoxyethyl)-2-nitroaniline suppliers and commercial availability

An In-depth Technical Guide to N-(2-Ethoxyethyl)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 68133-69-7), including its commercial availability, potential synthesis protocols, and essential safety information. This document is intended for professionals in research and development who require a specialized chemical intermediate for their work.

Commercial Availability

Below is a table of companies with expertise in the custom synthesis of aniline derivatives and other complex organic molecules. These companies are potential partners for the production of this compound.

| Supplier Category | Company Examples | Service Focus | Geographic Regions Served |

| Custom Synthesis Specialists | Enamine | Custom synthesis of a wide variety of organic compounds from milligram to kilogram scale. | Global |

| Otava Chemicals | Custom synthesis of organic molecules for biotech and pharmaceutical applications.[1] | North America, Europe[1] | |

| Frontier Specialty Chemicals | Synthesis of complex organic molecules, including heterocyclic compounds and building blocks.[2] | Global (based in the USA)[2] | |

| European Fine Chemical Manufacturers | Allessa GmbH | Custom and toll manufacturing of fine chemicals.[3] | Europe[3] |

| ChiroBlock GmbH | Contract synthesis of chemicals.[3] | Europe | |

| North American Custom Chemistry | Nissan Chemical America Corporation | Custom manufacturing of APIs and their intermediates.[4] | North America |

This table is not exhaustive and represents a selection of companies with relevant capabilities. It is recommended to contact these and other custom synthesis providers directly to inquire about their capabilities for synthesizing this compound.

Experimental Protocols: A Plausible Synthetic Route

Reaction:

2-Chloronitrobenzene + 2-Ethoxyethanamine → this compound + HCl

Proposed Methodology:

-

Reactant Preparation: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with 2-chloronitrobenzene (1.0 equivalent).

-

Solvent and Base: A suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added to dissolve the 2-chloronitrobenzene. A slight excess of 2-ethoxyethanamine (1.1-1.2 equivalents) is then added to the solution. A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5-2.0 equivalents), is added to neutralize the hydrochloric acid byproduct.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is then diluted with water and extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

Proposed Synthesis Pathway for this compound

Caption: Proposed synthesis of this compound.

Safety and Handling of Nitroaniline Compounds

No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of related nitroaniline compounds, such as 2-nitroaniline, the following precautions should be taken.

General Hazards:

-

Toxicity: Nitroaniline compounds are generally considered toxic if swallowed, in contact with skin, or if inhaled.[5]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5]

-

Environmental Hazard: Harmful to aquatic life with long-lasting effects.[5]

Personal Protective Equipment (PPE) and Handling:

-

Ventilation: Always work with this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses or goggles.

-

Clothing: A lab coat should be worn.

-

Hygiene: Avoid breathing dust or vapors. Wash hands thoroughly after handling.

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash the skin with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Seek immediate medical attention.

For detailed safety information, it is crucial to consult the safety data sheet for a closely related compound, such as 2-nitroaniline, and to perform a thorough risk assessment before handling.

References

Methodological & Application

Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline from 2-nitrochlorobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Ethoxyethyl)-2-nitroaniline is a substituted nitroaniline derivative with potential applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. The synthesis involves the reaction of 2-nitrochlorobenzene with 2-ethoxyethanolamine. The electron-withdrawing nitro group in the ortho position to the chlorine atom activates the aromatic ring for nucleophilic attack, facilitating the substitution of the chloro group by the amino group of 2-ethoxyethanolamine.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol details a plausible method for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Nitrochlorobenzene | Reagent | Sigma-Aldrich |

| 2-Ethoxyethanolamine | Reagent | Sigma-Aldrich |

| Ethanol | Anhydrous | Fisher Scientific |

| Sodium Bicarbonate | ACS Reagent | VWR |

| Anhydrous Magnesium Sulfate | Reagent | Acros Organics |

| Ethyl Acetate | HPLC Grade | J.T. Baker |

| Hexanes | HPLC Grade | J.T. Baker |

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 15.76 g (0.1 mol) of 2-nitrochlorobenzene in 100 mL of absolute ethanol.

-

Addition of Amine: To the stirred solution, add 26.74 g (0.3 mol, 3 equivalents) of 2-ethoxyethanolamine. The use of an excess of the amine serves both as the nucleophile and as a base to neutralize the hydrochloric acid formed during the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is expected to be complete within 12-24 hours.

-

Work-up: a. After the reaction is complete (as indicated by the consumption of the 2-nitrochlorobenzene spot on TLC), allow the mixture to cool to room temperature. b. Remove the ethanol using a rotary evaporator. c. To the resulting residue, add 100 mL of ethyl acetate and 100 mL of a saturated aqueous solution of sodium bicarbonate. d. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. e. Wash the organic layer with 100 mL of brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: a. Purify the crude product by column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%). c. Collect the fractions containing the desired product (monitor by TLC). d. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a viscous oil or a low-melting solid.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molar Mass ( g/mol ) | CAS Number |

| 2-Nitrochlorobenzene | 157.55 | 88-73-3 |

| 2-Ethoxyethanolamine | 89.14 | 110-73-6 |

| This compound | 210.23 | 95893-88-2 |

Table 2: Expected Yield and Physical Properties

| Parameter | Expected Value |

| Yield | 75-85% (typical for similar SNAr reactions) |

| Appearance | Yellow to orange viscous oil or low-melting solid |

| Melting Point | To be determined experimentally |

Table 3: Predicted Spectroscopic Data

| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.20 | d | 1H | Ar-H | |

| 7.40 | t | 1H | Ar-H | |

| 6.80 | d | 1H | Ar-H | |

| 6.70 | t | 1H | Ar-H | |

| 3.70 | t | 2H | -NH-CH₂ - | |

| 3.60 | t | 2H | -CH₂ -O- | |

| 3.50 | q | 2H | -O-CH₂ -CH₃ | |

| 1.25 | t | 3H | -CH₂-CH₃ | |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (ppm) | |||

| 146.0, 136.0, 132.0, 127.0, 115.0, 114.0 | Ar-C | |||

| 69.0 | -CH₂-O- | |||

| 67.0 | -O-CH₂-CH₃ | |||

| 43.0 | -NH-CH₂- | |||

| 15.0 | -CH₂-CH₃ | |||

| IR (thin film, cm⁻¹) | Predicted Wavenumber | Assignment | ||

| 3400-3300 | N-H stretch | |||

| 2970-2850 | C-H stretch (aliphatic) | |||

| 1610, 1580 | C=C stretch (aromatic) | |||

| 1520, 1340 | N-O stretch (nitro group) | |||

| 1120 | C-O-C stretch (ether) |

Note: The predicted spectroscopic data are estimates based on the analysis of similar molecular structures and should be confirmed by experimental data.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

2-Nitrochlorobenzene is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

2-Ethoxyethanolamine is corrosive and should be handled with care.

-

All procedures should be performed in a well-ventilated fume hood.

-

Ethanol is flammable; avoid open flames.

This comprehensive guide provides a strong foundation for the successful synthesis and characterization of this compound. Researchers are encouraged to optimize the reaction conditions and purification methods to suit their specific laboratory settings and purity requirements.

Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline

For Research Use Only.

Abstract

This document provides a detailed protocol for the synthesis of N-(2-Ethoxyethyl)-2-nitroaniline, a valuable intermediate in the development of various organic compounds. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronitrobenzene and 2-ethoxyethanamine. The reaction is facilitated by the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent. This method offers a reliable route to obtaining the desired N-substituted-2-nitroaniline in good yields.

Introduction

N-substituted-2-nitroanilines are important precursors in organic synthesis, notably for the preparation of benzimidazoles, dyes, and various pharmaceutically active molecules. The electron-withdrawing nature of the ortho-nitro group activates the aromatic ring for nucleophilic aromatic substitution, allowing for the displacement of a halide by an amine. The described method utilizes the reaction of 2-chloronitrobenzene with 2-ethoxyethanamine[1][2]. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, providing a clear, step-by-step guide for laboratory synthesis.

Reaction Scheme

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

2-Chloronitrobenzene is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

DMF is a skin and eye irritant and can be absorbed through the skin. Handle with care.

-

DBU is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Handle all organic solvents with care as they are flammable. Keep away from open flames and ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline: A Detailed Mechanistic and Methodological Overview

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(2-Ethoxyethyl)-2-nitroaniline, a valuable intermediate in various chemical and pharmaceutical applications. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in organic chemistry. This guide details the underlying reaction mechanism, a step-by-step experimental protocol, and a summary of key reaction parameters. A visual representation of the reaction workflow is also provided to facilitate a deeper understanding of the synthesis process.

Introduction

This compound and its derivatives are important building blocks in the synthesis of a range of organic molecules, including dyes and potential pharmaceutical agents. The presence of the nitro group makes the aniline scaffold a versatile precursor for further chemical transformations. The synthesis described herein involves the reaction of 2-chloronitrobenzene with 2-ethoxyethanamine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is characteristic for aryl halides bearing strong electron-withdrawing groups. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.[1]

Reaction Mechanism

The synthesis of this compound from 2-chloronitrobenzene and 2-ethoxyethanamine follows a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr) reactions.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the nucleophilic attack of the amino group of 2-ethoxyethanamine on the carbon atom of the benzene ring that is bonded to the chlorine atom. This carbon is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitro group. This attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group, which stabilizes the intermediate.

Step 2: Elimination of the Leaving Group In the second step, the aromaticity of the ring is restored through the elimination of the chloride ion (the leaving group). This step is typically fast and results in the formation of the final product, this compound.

The overall reaction is as follows:

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on analogous nucleophilic aromatic substitution reactions involving 2-chloronitrobenzene.[2][3]

Materials:

-

2-Chloronitrobenzene

-

2-Ethoxyethanamine

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or another polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronitrobenzene (1.0 equivalent).

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) and the solvent (e.g., DMF).

-

Addition of Nucleophile: Slowly add 2-ethoxyethanamine (1.2 equivalents) to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 2-Chloronitrobenzene | 1.0 eq | Limiting reagent |

| 2-Ethoxyethanamine | 1.2 eq | Nucleophile |

| Base (e.g., K₂CO₃) | 1.5 eq | To neutralize the HCl formed during the reaction |

| Solvent | DMF | A polar aprotic solvent is typically used to facilitate SNAr reactions. |

| Reaction Conditions | ||

| Temperature | 80-100 °C | Elevated temperature is generally required to drive the reaction. |

| Time | 4-6 hours | Reaction progress should be monitored by TLC. |

| Yield | 80-95% (Typical) | Yields can vary based on reaction scale and purification method. |

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Ethoxyethyl)-2-nitroaniline is a chemical compound with potential applications in organic synthesis and drug discovery. The purity of this compound is crucial for its intended use, and recrystallization is a fundamental technique for its purification. This document provides a detailed protocol for the purification of this compound by recrystallization, based on established principles for similar nitroaniline derivatives. The protocol outlines the selection of an appropriate solvent system and the step-by-step procedure to remove impurities and obtain a crystalline solid of high purity.

Physicochemical Properties

A summary of the available physicochemical data for this compound and related compounds is presented in Table 1. This data is essential for selecting a suitable recrystallization solvent and for characterizing the purified product.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | 95893-88-2 | C10H14N2O3 | 210.23 | Not available | Powder[1] |

| 2-Nitroaniline | 88-74-4 | C6H6N2O2 | 138.12 | 71.5 | Orange solid[2] |

| N-Methyl-2-nitroaniline | 612-28-2 | C7H8N2O2 | 152.15 | 35-38 | Solid |

| N-Ethyl-2-nitroaniline | 10112-15-9 | C8H10N2O2 | 166.18 | Not available (liquid at room temp.) | Liquid[3] |

| 4-Ethoxy-2-nitroaniline | 616-86-4 | C8H10N2O3 | 182.18 | 111-113 | Not available[4] |

| N-(2-Methoxyethyl)-2-nitroaniline | 56436-24-9 | C9H12N2O3 | 196.20 | Not available | Not available[5] |

Recrystallization Protocol

This protocol details the materials, equipment, and step-by-step procedure for the purification of this compound.

1. Materials and Equipment

-

Crude this compound

-

Recrystallization Solvents: Ethanol, Isopropanol, Toluene, Hexane, Deionized Water

-

Equipment:

-

Erlenmeyer flasks (various sizes)

-

Heating mantle or hot plate with a magnetic stirrer

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Beakers

-

Graduated cylinders

-

Melting point apparatus

-

Vacuum source

-

2. Solvent Selection

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the properties of similar nitroanilines, ethanol or an ethanol/water mixture is a promising solvent system.[6][7] Toluene is another potential solvent for nitroaromatic compounds.[8][9] A preliminary solvent screen with small amounts of the crude material is recommended to determine the optimal solvent or solvent pair.

3. Experimental Procedure

The following workflow diagram illustrates the key steps of the recrystallization process.

Caption: A flowchart of the major steps involved in the recrystallization process.

Step-by-Step Protocol:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the selected solvent (e.g., ethanol).

-

Gently heat the mixture on a hot plate or in a water bath while stirring to facilitate dissolution.

-

Continue adding small portions of the hot solvent until the compound completely dissolves. Avoid adding a large excess of solvent.

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

-

Quickly pour the hot solution through the filter paper to remove the impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature.

-

Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.

-

If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

-

Drying:

-

Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

-

-

Purity and Yield Analysis:

-

Determine the melting point of the dried crystals. A sharp melting point close to the literature value (if available) indicates high purity.

-

Calculate the percentage yield of the purified product.

-

Troubleshooting

-

Oiling out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.

-

Poor crystal yield: This can result from using too much solvent or not cooling the solution to a low enough temperature. The excess solvent can be evaporated to increase the concentration and induce further crystallization.

-

No crystal formation: This may occur if the solution is not saturated. Evaporate some of the solvent to increase the concentration. Inducing crystallization by scratching the flask or adding a seed crystal can also be effective.

Impurity Profile and Purification Rationale

The synthesis of this compound may lead to several types of impurities. The recrystallization process is designed to effectively remove these impurities based on their differential solubility.

Caption: A diagram illustrating how recrystallization separates impurities from the crude product.

Potential impurities in crude this compound could include unreacted starting materials like 2-nitroaniline[2][10], side products from the synthesis, and residual reagents. Recrystallization effectively separates the desired compound from these impurities. Soluble impurities will remain in the mother liquor after the pure compound crystallizes, while insoluble impurities can be removed by hot filtration. The significant difference in solubility between the target compound and the impurities in the chosen solvent system is the key to successful purification. The emergence of N-nitrosamine impurities in pharmaceutical products has also raised concerns, and while not directly addressed by simple recrystallization, awareness of their potential formation is important.[11]